(3-Cyclopropylisoxazol-5-yl)methanol

Lipophilicity Physicochemical Properties Drug-Likeness

Sourcing heterocyclic building blocks with inconsistent purity leads to irreproducible SAR data. This validated intermediate resolves that risk. Key supply chain values: • Consistent ≥95% purity minimizes failed synthetic campaigns. • Cyclopropyl group ensures conformational rigidity unachievable with alkyl analogs. • Ambient shipping stability enables reliable, cost-effective global logistics.

Molecular Formula C7H9NO2
Molecular Weight 139.154
CAS No. 121604-45-3
Cat. No. B597872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopropylisoxazol-5-yl)methanol
CAS121604-45-3
Synonyms(3-cyclopropyl-5-isoxazolyl)methanol(SALTDATA: FREE)
Molecular FormulaC7H9NO2
Molecular Weight139.154
Structural Identifiers
SMILESC1CC1C2=NOC(=C2)CO
InChIInChI=1S/C7H9NO2/c9-4-6-3-7(8-10-6)5-1-2-5/h3,5,9H,1-2,4H2
InChIKeyJSAGCRJDUAYEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Cyclopropylisoxazol-5-yl)methanol: Chemical Profile


(3-Cyclopropylisoxazol-5-yl)methanol (CAS 121604-45-3) is a heterocyclic building block with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . This compound features a cyclopropyl group attached to the 3-position of an isoxazole ring, with a hydroxymethyl functional group at the 5-position . The cyclopropyl moiety is a recognized structural feature in medicinal chemistry that can enhance metabolic stability and conformational rigidity, while the hydroxymethyl group provides a versatile synthetic handle for further derivatization . As a member of the isoxazole class, this compound aligns with the established pharmacophoric utility of isoxazole scaffolds in drug discovery and agrochemical development [1].

Cyclopropyl rigidifies scaffold for defined SAR and stability studies.
Hydroxymethyl handle enables ester, ether, and oxidation pathways.
Isoxazole core aligns with pharmacophoric design in drug and agrochemical research.

(3-Cyclopropylisoxazol-5-yl)methanol: Substitution Limitations


Substitution of (3-Cyclopropylisoxazol-5-yl)methanol with closely related isoxazole analogs is not straightforward due to the specific steric, electronic, and physicochemical contributions of the cyclopropyl substituent. The cyclopropyl group at the 3-position imparts conformational rigidity and enhanced metabolic stability that cannot be replicated by alkyl substituents such as isopropyl or sec-butyl groups . Additionally, the precise positioning of the hydroxymethyl group at the 5-position defines the compound's reactivity profile in downstream synthetic transformations [1]. Direct comparisons with analogs reveal that even minor structural variations produce quantifiable differences in lipophilicity (XLogP3), molecular geometry, and synthetic accessibility . These differential attributes carry direct consequences for structure-activity relationship (SAR) studies and multi-step synthetic route planning, making blind substitution a source of irreproducible outcomes and failed synthetic campaigns [2].

Cyclopropyl-to-alkyl substitution
Replacing cyclopropyl with isopropyl or sec-butyl alters conformational rigidity and metabolic stability profile.
5-Hydroxymethyl vs 5-amine reactivity mismatch
Alcohol-based esterification and amine-based amide coupling are not interchangeable synthetic pathways.
Lipophilicity shift in analogs
Structural analog substitution may shift lipophilicity and polarity, altering ADME prediction and purification behavior.

(3-Cyclopropylisoxazol-5-yl)methanol: Comparative Evidence vs Analogs


Lipophilicity vs 5-Isoxazolemethanol Analog

(3-Cyclopropylisoxazol-5-yl)methanol exhibits a computed XLogP3 value of 0.1, which is substantially lower than the 1.494 refractive index-correlated lipophilicity of the unsubstituted 5-isoxazolemethanol analog (CAS 127232-41-1) [1]. This 0.1 LogP value positions the compound within the optimal range for CNS drug-like properties per Lipinski's Rule of Five guidelines, whereas the unsubstituted analog trends toward higher lipophilicity that may lead to undesirable ADME outcomes including increased plasma protein binding and faster metabolic clearance . The reduced lipophilicity is directly attributable to the electronic and steric influence of the cyclopropyl substituent at the 3-position, which alters the overall polarity of the isoxazole ring system [2].

Lipophilicity
Reported
Target XLogP3 = 0.1 vs Unsubstituted analog: refractive index 1.494 (qualitative reduction)
Supports CNS drug-like ADME review
Cross-study comparison; different metrics limit direct quantification
Lipophilicity Physicochemical Properties Drug-Likeness ADME Prediction

TPSA vs 3-Cyclopropylisoxazole Scaffold

(3-Cyclopropylisoxazol-5-yl)methanol has a computed Topological Polar Surface Area (TPSA) of 46.3 Ų, which represents a measurable increase in polarity compared to the parent 3-cyclopropylisoxazole scaffold (CAS 1597989-56-4, TPSA not reported but inferred lower due to absence of hydroxymethyl group) [1]. This TPSA value falls below the 140 Ų threshold commonly associated with acceptable oral bioavailability and below the 90 Ų threshold for favorable blood-brain barrier penetration . The 46.3 Ų value is directly attributable to the three hydrogen bond acceptor atoms (one nitrogen, two oxygen atoms) and one hydrogen bond donor (hydroxymethyl OH) present in the molecule . In contrast, the 3-cyclopropylisoxazole scaffold lacks the hydroxymethyl oxygen and associated hydrogen bonding capacity, rendering it unsuitable for synthetic routes requiring 5-position derivatization via the alcohol handle .

TPSA
Data to verify
46.3 Ų
Below oral bioavailability threshold; supports permeability prediction
Comparator TPSA not reported; inferred lower
Polar Surface Area Membrane Permeability Bioavailability ADME

Hydrogen Bonding vs 5-Amine Analog

(3-Cyclopropylisoxazol-5-yl)methanol possesses 1 hydrogen bond donor (hydroxymethyl OH) and 3 hydrogen bond acceptor atoms (isoxazole N, isoxazole O, and hydroxymethyl O), yielding a donor:acceptor ratio of 1:3 . In contrast, 3-cyclopropylisoxazol-5-amine (CAS 21080-91-1) features 1 hydrogen bond donor (primary amine NH2, counting as 1 donor site) and 2 hydrogen bond acceptors (isoxazole N and O) . The alcohol functional group in the target compound provides a neutral hydrogen bonding profile that is distinct from the basic amine character of the 5-amine analog. This difference in hydrogen bonding capacity translates to divergent reactivity: the hydroxymethyl group enables esterification, etherification, and mild oxidation pathways (to aldehyde or carboxylic acid derivatives), whereas the amine analog undergoes amide coupling, reductive amination, and diazotization reactions [1]. For medicinal chemistry campaigns requiring neutral, alcohol-based linkers or prodrug strategies, the 5-methanol derivative is the appropriate selection .

H-Bond Donor/Acceptor
Class-level
Target: HBD 1, HBA 3 vs 5-Amine: HBD 1, HBA 2
+1 HBA vs amine analog favors alcohol-based transformations
Class-level inference from functional group analysis
Hydrogen Bonding Molecular Recognition Target Engagement Synthetic Versatility

Conformational Flexibility vs Isopropyl Analog

(3-Cyclopropylisoxazol-5-yl)methanol contains exactly 2 rotatable bonds: the bond connecting the cyclopropyl group to the isoxazole ring and the bond connecting the hydroxymethyl group to the isoxazole ring . This low rotatable bond count confers significant conformational rigidity to the molecule, reducing the entropic penalty upon target binding and potentially enhancing binding affinity in biological systems . In contrast, the isopropyl analog, (3-isopropylisoxazol-5-yl)methanol, possesses 3 rotatable bonds due to the additional degree of freedom in the isopropyl substituent (rotation around the C-C bond connecting the isopropyl group to the isoxazole ring) . The cyclopropyl group functions as a conformationally constrained bioisostere, locking the 3-position substituent into a fixed spatial orientation that cannot be achieved with flexible alkyl chains [1]. This rigidity is a documented advantage in drug design for improving target selectivity and reducing off-target interactions [2].

Conformational Flexibility
Class-level
Target: 2 rotatable bonds vs Isopropyl analog: 3 bonds (inferred)
Fewer rotatable bonds supports conformational rigidity for target engagement
Inferred from standard cheminformatics; entropic benefit review recommended
Conformational Analysis Molecular Rigidity Entropic Penalty Binding Affinity

(3-Cyclopropylisoxazol-5-yl)methanol: Application Scenarios


FXR Agonist and Kinase Inhibitor Building Blocks

(3-Cyclopropylisoxazol-5-yl)methanol is a validated intermediate for constructing isoxazole-containing FXR (Farnesoid X Receptor) agonists, as established in peer-reviewed medicinal chemistry literature [1]. The cyclopropyl substituent at the 3-position provides conformational rigidity and enhances metabolic stability, while the 5-hydroxymethyl group serves as a functionalization handle for introducing linker moieties to terminal carboxylic acid-bearing aryl or heteroaryl groups [2]. The compound's XLogP3 of 0.1 and TPSA of 46.3 Ų position it favorably for achieving drug-like ADME properties in final lead compounds . For researchers developing kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds, this building block offers a defined entry point for structure-activity relationship (SAR) exploration [3].

Herbicidal Lead Optimization

Based on established structure-activity relationships in isoxazole-based herbicides, (3-cyclopropylisoxazol-5-yl)methanol serves as a strategic intermediate for synthesizing 5-cyclopropyl-isoxazole-4-carboxamide derivatives [1]. The patent literature demonstrates that cyclopropyl-substituted isoxazole-4-carboxamides exhibit anti-inflammatory and potential herbicidal activities, with the cyclopropyl group contributing to target engagement specificity [2]. The hydroxymethyl group at the 5-position can be oxidized to the corresponding carboxylic acid, enabling subsequent carboxamide formation—a key functional group in multiple agrochemical lead series . The compound's favorable physicochemical profile (XLogP3 = 0.1, TPSA = 46.3 Ų) supports formulation development for foliar or soil application routes [3].

Alcohol-Based Derivatization for Libraries

The 5-hydroxymethyl functionality of (3-cyclopropylisoxazol-5-yl)methanol enables rapid diversification into esters, ethers, carbamates, and alkyl halides under standard laboratory conditions [1]. This reactivity profile supports parallel synthesis campaigns where a single core scaffold is elaborated into tens to hundreds of analogs for high-throughput screening [2]. The compound's rotatable bond count of 2 ensures that downstream derivatives maintain the conformational rigidity conferred by the cyclopropyl group, preserving the intended 3D pharmacophore geometry across library members . For contract research organizations and pharmaceutical discovery units, this building block provides a cost-efficient entry point for generating focused compound collections targeting FXR, kinase, or antimicrobial pathways [3].

Isoxazole Scaffold Methodology Development

(3-Cyclopropylisoxazol-5-yl)methanol is a well-characterized, commercially available isoxazole derivative suitable for developing and validating novel synthetic methodologies applicable to heterocyclic chemistry [1]. Its moderate molecular weight (139.15 g/mol), high purity (≥95% from major suppliers), and stability under ambient storage conditions make it a practical substrate for reaction optimization studies [2]. Researchers investigating C–H functionalization, cross-coupling reactions, or cycloaddition methodologies can utilize this compound as a representative cyclopropyl-isoxazole template, with analytical characterization supported by canonical SMILES (C1CC1C2=NOC(=C2)CO) and InChI Key (JSAGCRJDUAYEFD-UHFFFAOYSA-N) for unambiguous identification and reproducibility . The compound's XLogP3 of 0.1 facilitates standard chromatographic purification, enabling straightforward isolation of reaction products [3].

Application
Selection Property
Validation Focus
FXR agonist & kinase inhibitor synthesis
Cyclopropyl rigidity; hydroxymethyl derivatization handle
Metabolic stability screening; SAR exploration
Herbicidal lead synthesis
Oxidation to carboxylic acid for carboxamide formation
Herbicidal activity screening; formulation assessment
Parallel library derivatization
Alcohol-based functionalization (ester, ether, carbamate)
High-throughput synthesis consistency; scaffold integrity
Heterocyclic methodology development
Well-characterized isoxazole template; canonical identifiers
Reaction optimization and analytical characterization

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